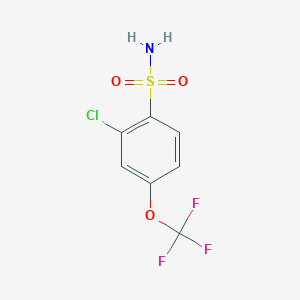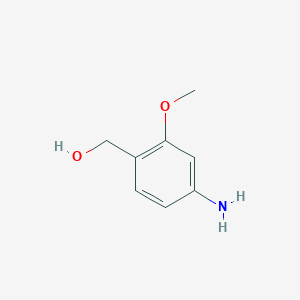
5-(2,3-Difluorophenyl)pyridin-3-ol
Vue d'ensemble
Description
“5-(2,3-Difluorophenyl)pyridin-3-ol” is a chemical compound with the molecular formula C11H7F2NO . It is also known as “5-(2,3-Difluorophenyl)-3-pyridinol” and "3-Pyridinol, 5-(2,3-difluorophenyl)-" .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “this compound”, is a topic of interest in the field of chemistry . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the sources retrieved, fluoropyridines in general are known to have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .Applications De Recherche Scientifique
1. OLED Applications
A study investigated the electronic structures and properties of blue-emitting Ir(III) complexes, where 5-(2,3-Difluorophenyl)pyridin-3-ol derivatives were used as emitters in organic light-emitting diodes (OLEDs). The study focused on the quantum-chemistry methods to explore the injection and transport properties, absorption, and phosphorescence mechanism of these complexes. This research highlights the potential of these compounds in improving OLED device performance (Li et al., 2009).
2. Biologically Active Substances and Polymers
Research on the oxyfunctionalization of pyridine derivatives, including this compound, showed these compounds as crucial intermediates in the chemical industry. They are in demand as synthons for pharmaceutical products and are used as biologically active substances or building blocks for polymers with unique physical properties (Stankevičiūtė et al., 2016).
3. Food Chemistry
A study on the conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol showed that these types of compounds can form in foods during thermal heating. The research provided insights into the pathways of formation of pyridin-3-ols in honey and other foods, underlining the relevance of these compounds in food chemistry (Hidalgo et al., 2020).
4. Synthesis and Spectroscopic Study
Another research conducted a combined experimental and computational study on derivatives of this compound. This study explored the synthesis, spectroscopic, electronic, nonlinear optical, and biological properties of these compounds, highlighting their multifaceted applications in various scientific fields (Ghiasuddin et al., 2018).
5. Supramolecular Chemistry
Research on co-oligomers involving pyridone and pyridine rings, including this compound, found that these compounds undergo supramolecular transformation influenced by saccharide recognition. This study showcases the potential of these compounds in developing new materials and technologies in supramolecular chemistry (Abe et al., 2008).
Orientations Futures
Fluoropyridines, such as “5-(2,3-Difluorophenyl)pyridin-3-ol”, have potential applications in various fields due to their unique properties . They are of interest in the search for new agricultural products having improved physical, biological, and environmental properties . Furthermore, about 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . This suggests a promising future direction for the development and application of fluorinated chemicals like “this compound”.
Propriétés
IUPAC Name |
5-(2,3-difluorophenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-10-3-1-2-9(11(10)13)7-4-8(15)6-14-5-7/h1-6,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWJKBKEACXREU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=CN=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682716 | |
| Record name | 5-(2,3-Difluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261866-16-3 | |
| Record name | 5-(2,3-Difluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol](/img/structure/B3095009.png)




![5-[3-(Trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B3095043.png)

![Methyl 6-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B3095059.png)

